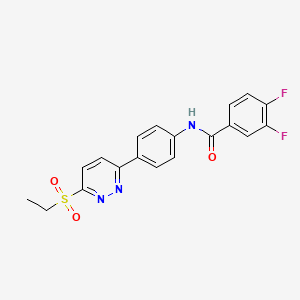

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)13-5-8-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABGZOSOPRHSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyridazine moiety and an ethylsulfonyl group, suggesting possible applications in pharmacology, particularly in the development of anticancer agents and other therapeutic compounds.

Chemical Structure and Properties

- Molecular Formula : C19H16N4O5S

- Molecular Weight : Approximately 372.45 g/mol

- Structural Features : The compound features a difluorobenzamide core linked to a pyridazine ring substituted with an ethylsulfonyl group.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Target Interactions : The compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

- Biochemical Pathways : It has been suggested that this compound could modulate pathways related to cell proliferation, apoptosis, and metabolic processes, potentially leading to anticancer effects.

- Cellular Effects : Preliminary studies indicate that it may influence cellular functions through enzyme inhibition or activation, as well as alterations in gene expression.

Biological Activities

Research indicates that derivatives of pyridazine, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Some studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : There is evidence suggesting that pyridazine derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

- Antihypertensive Effects : Certain benzamide derivatives have demonstrated potential in lowering blood pressure through vasodilatory mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against various pathogens | |

| Antihypertensive | Reduction in blood pressure |

Case Study: Anticancer Efficacy

In a recent study on related pyridazine derivatives, compounds were tested for their ability to inhibit the growth of various cancer cell lines. The results indicated significant inhibition rates, particularly in breast and colon cancer models. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Preparation of Pyridazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Ethylsulfonyl Group Introduction : Sulfonation reactions are employed to add the ethylsulfonyl moiety.

- Amidation Reaction : The final step involves coupling the prepared components to form the desired benzamide structure.

Table 2: Synthetic Method Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Pyridazine Synthesis | Cyclization | Various amines |

| 2. Sulfonation | Electrophilic Substitution | Sulfur trioxide or chlorosulfonic acid |

| 3. Amidation | Coupling Reaction | Amine derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural similarities and differences between N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide and related compounds from the provided evidence:

Key Observations

Benzamide Derivatives :

- The target compound shares the benzamide backbone with diflubenzuron and sulfentrazone . However, its 3,4-difluoro substitution contrasts with diflubenzuron’s 2,6-difluoro pattern, which is critical for chitin synthesis inhibition. The ethylsulfonyl-pyridazine appendage may confer distinct target selectivity compared to urea or triazole-linked analogues.

Heterocyclic Moieties: The pyridazine ring in the target compound differs electronically from the pyrazolopyrimidine in the patent example .

Sulfonamide/Sulfonyl Groups :

- Sulfentrazone’s sulfonamide group is essential for protoxin inhibition , while the target compound’s ethylsulfonyl group may enhance metabolic stability or solubility.

The fluorinated benzamide motif is a common feature in agrochemicals due to its ability to resist enzymatic degradation.

Research Findings and Data Gaps

- Target Specificity : Pyridazine-based compounds often interact with ATP-binding pockets in kinases or enzymes, but this remains speculative without experimental data.

- Comparative Limitations : The evidence lacks direct biological or pharmacological data for the target compound. Further studies are required to elucidate its mechanism of action and efficacy relative to analogues.

Preparation Methods

Pyridazine Core Functionalization

The synthesis begins with the preparation of 6-chloropyridazin-3-amine as the foundational intermediate. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, a method validated in analogous pyridazine derivatizations. Subsequent nucleophilic displacement of the chlorine atom with ethyl mercaptan in the presence of a base like triethylamine yields 6-(ethylthio)pyridazin-3-amine.

Critical Reaction Conditions :

Sulfonation of the Ethylthio Group

The ethylthio group is oxidized to ethylsulfonyl using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid. This step requires careful stoichiometric control to avoid over-oxidation to sulfonic acids.

Optimized Parameters :

Amide Bond Formation with 3,4-Difluorobenzoyl Chloride

The final step involves reacting the 4-aminophenyl intermediate with 3,4-difluorobenzoyl chloride. The reaction is conducted in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Procedure :

- Reagents: 1.2 equivalents of 3,4-difluorobenzoyl chloride, 2 equivalents of DIPEA.

- Solvent: Anhydrous DCM or THF.

- Purification: Recrystallization from ethanol/water (7:3) yields the final product.

Alternative Synthetic Pathways and Modifications

Microwave-Assisted Sulfonation

Recent advancements utilize microwave irradiation to accelerate the sulfonation step. Ethylthio-pyridazine derivatives are treated with H₂O₂ (30%) under microwave conditions (100°C, 20 minutes), reducing reaction times from hours to minutes while maintaining yields >90%.

Solid-Phase Synthesis for High-Throughput Production

Patented protocols describe immobilizing the pyridazine intermediate on Wang resin, enabling sequential sulfonation and amide coupling in a single reactor. This method enhances purity (>98%) and scalability for industrial applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with crystalline polymorph Form I, as disclosed in patent CA2800971A1.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

To address exothermic risks during sulfonation, continuous flow reactors are employed. Ethylthio intermediates and mCPBA are pumped through a temperature-controlled reactor (0–5°C), ensuring safe and consistent output.

Waste Minimization Strategies

Ethanol/water mixtures are used for recrystallization to reduce solvent waste. Additionally, palladium catalysts are recovered via filtration and reused, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation in Amide Coupling

Over-acylation can occur if excess benzoyl chloride is used. This is mitigated by incremental reagent addition and real-time HPLC monitoring.

Sulfur Oxidation Side Reactions

Trace sulfonic acid impurities are removed via ion-exchange chromatography using Amberlyst A-26 resin.

Q & A

Basic: What are the standard synthetic protocols for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sulfonylation and coupling with the difluorobenzamide moiety. Key steps include:

- Sulfonylation : Introducing the ethylsulfonyl group via nucleophilic substitution under reflux conditions using ethylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine .

- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the phenyl ring to the pyridazine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields optimized by adjusting solvent polarity .

Basic: Which spectroscopic methods are used to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the ethylsulfonyl group (δ ~3.5 ppm for CH₂ and δ ~1.3 ppm for CH₃) and aromatic protons from the difluorobenzamide (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What are the key physicochemical properties affecting its solubility and stability?

- Solubility : Low aqueous solubility due to hydrophobic aromatic rings; enhanced in DMSO or DMF. LogP values (calculated ~3.2) suggest moderate lipophilicity .

- Stability : Sensitive to light and moisture. Store at –20°C under inert gas (argon). Stability in biological buffers (e.g., PBS) should be tested via HPLC over 24–72 hours .

Basic: What preliminary biological targets are hypothesized for this compound?

The ethylsulfonyl and pyridazine groups suggest interactions with ATP-binding pockets of kinases or sulfotransferases. Preliminary assays might include:

- Kinase Inhibition Panels : Broad-spectrum screening against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Enzyme Binding Studies : Surface plasmon resonance (SPR) to measure affinity for sulfotransferases .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .

- Solvent Optimization : Compare DCM vs. THF for sulfonylation; THF may improve solubility but require higher temperatures .

- Kinetic Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction time dynamically .

Advanced: What structure-activity relationship (SAR) trends are observed with modifications to the ethylsulfonyl group?

- Ethylsulfonyl vs. Methylsulfonyl : Ethyl groups enhance hydrophobic interactions but reduce solubility. Methyl analogs show lower potency in kinase assays .

- Sulfonamide Linkers : Replacing sulfonamide with carbamate decreases target affinity, highlighting the importance of hydrogen-bonding interactions .

Advanced: How can contradictory data on its biological activity across studies be reconciled?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) may explain discrepancies. Standardize protocols using CLIA-certified labs .

- Metabolic Stability : Check for species-specific metabolism (e.g., cytochrome P450 in human vs. rodent liver microsomes) using LC-MS/MS .

Advanced: What enzymatic assays are suitable for mechanistic studies?

- Z’-LYTE™ Assays : Measure kinase inhibition via fluorescence resonance energy transfer (FRET) in a 384-well format .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., sulfotransferase ST1A3) to resolve binding modes at 2.0 Å resolution .

Advanced: How do in vitro and in vivo efficacy profiles differ, and what factors drive this?

- Pharmacokinetics (PK) : Poor oral bioavailability (<20%) due to first-pass metabolism. Nanoformulation (e.g., liposomes) improves plasma AUC in rodent models .

- Metabolite Interference : In vivo metabolites (e.g., glucuronidated forms) may lack activity, requiring stable isotope tracing to identify active species .

Advanced: What strategies address solubility challenges in formulation?

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while maintaining stability .

- Salt Formation : Synthesize hydrochloride or sodium salts; monitor pH-dependent solubility (1–10 mg/mL in PBS pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.